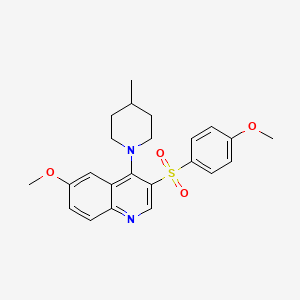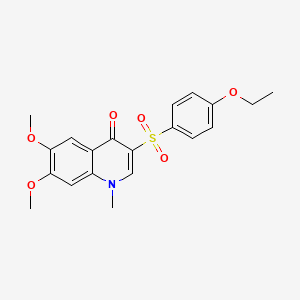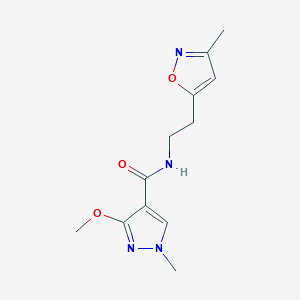
6-methoxy-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methoxy-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline, also known as MMQ, is a synthetic organic compound with a wide range of applications in the scientific research field. It is an aromatic heterocyclic compound, composed of a six-membered ring with one nitrogen atom, two sulfur atoms, and three carbon atoms. MMQ has been used as a substrate in various biochemical studies, as a reagent in organic synthesis, and as a ligand in coordination chemistry. In
Wirkmechanismus
6-methoxy-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline acts as a substrate for various enzymes, including esterases, lipases, and cysteine/methionine-cleaving enzymes. It is hydrolyzed by these enzymes, resulting in the release of free 4-methoxybenzenesulfonyl and 4-methylpiperidin-1-yl groups. These free groups can then react with other molecules, resulting in the formation of new compounds.
Biochemical and Physiological Effects
6-methoxy-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline has been shown to have antioxidant, anti-inflammatory, and antimicrobial properties. It has also been found to inhibit the growth of certain cancer cells, and to reduce the formation of amyloid plaques, which are associated with Alzheimer’s disease. Furthermore, it has been found to have a protective effect on the liver, and to reduce the levels of certain liver enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 6-methoxy-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline in laboratory experiments is that it is relatively easy to synthesize and is readily available. Furthermore, it is a relatively stable compound, and is not easily degraded by enzymes or other compounds. However, there are some limitations to using 6-methoxy-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline in laboratory experiments. For example, it is not soluble in water, and therefore must be dissolved in an organic solvent in order to be used. Additionally, it is not very soluble in organic solvents, and therefore must be used in relatively large quantities in order to achieve the desired effect.
Zukünftige Richtungen
One possible future direction for 6-methoxy-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline is to use it as a reagent in organic synthesis. It has been shown to be a useful reagent in the synthesis of various compounds, and could potentially be used to synthesize a wide range of compounds. Additionally, 6-methoxy-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline could be used as a ligand in coordination chemistry, as it has been shown to form stable complexes with metal ions. Furthermore, 6-methoxy-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline could be used to study the mechanism of action of various enzymes, as it has been shown to be a useful substrate for various enzymes. Additionally, 6-methoxy-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline could be used to study the effects of various drugs, as it has been shown to have a variety of biochemical and physiological effects. Finally, 6-methoxy-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline could be used to study the structure and function of various proteins, as it has been shown to interact with various proteins.
Synthesemethoden
6-methoxy-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline can be synthesized through a multi-step process. The first step is the formation of the 4-methoxybenzenesulfonyl chloride, which is done by reacting 4-methoxybenzene with thionyl chloride. The second step is the formation of the 4-methylpiperidin-1-yl chloride, which is done by reacting 4-methylpiperidine with thionyl chloride. The third step is the formation of the 6-methoxy-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline, which is done by reacting 4-methoxybenzenesulfonyl chloride and 4-methylpiperidin-1-yl chloride in the presence of a base.
Wissenschaftliche Forschungsanwendungen
6-methoxy-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline has been used as a substrate in various biochemical studies. It has been used to study the enzymatic hydrolysis of esters, as well as the hydrolysis of N-acetyl-L-cysteine and N-acetyl-L-methionine. It has also been used to study the kinetics of esterase enzymes, and to study the catalytic activity of lipases. Furthermore, 6-methoxy-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline has been used as a reagent in organic synthesis, and as a ligand in coordination chemistry.
Eigenschaften
IUPAC Name |
6-methoxy-3-(4-methoxyphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4S/c1-16-10-12-25(13-11-16)23-20-14-18(29-3)6-9-21(20)24-15-22(23)30(26,27)19-7-4-17(28-2)5-8-19/h4-9,14-16H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHKLVHPPYQXKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (2Z)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B6503789.png)
![1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}-4-(pyridin-2-yl)piperazine](/img/structure/B6503791.png)
![1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}-4-[(pyridin-2-yl)methyl]piperazine](/img/structure/B6503799.png)
![N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide](/img/structure/B6503801.png)
![N-(3,3-diethoxypropyl)-5-{6-oxo-4-sulfanylidene-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-5-yl}pentanamide](/img/structure/B6503807.png)
![2-(1H-1,3-benzodiazol-1-yl)-1-{7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one](/img/structure/B6503818.png)
![7,7-dimethyl-2-(thiophene-2-carbonyl)-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B6503822.png)

![2-methanesulfonyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B6503834.png)
![2-(3-chloro-4-fluorobenzenesulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B6503836.png)
![N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B6503842.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]-4-methoxy-2,3-dimethylbenzene-1-sulfonamide](/img/structure/B6503870.png)
![N-[2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl]pyridine-3-carboxamide](/img/structure/B6503878.png)